molecular formula C10H24O2Si B100032 Bis(1,1-dimethylethoxy)dimethylsilane CAS No. 17744-86-4

Bis(1,1-dimethylethoxy)dimethylsilane

Cat. No. B100032
CAS RN: 17744-86-4
M. Wt: 204.38 g/mol
InChI Key: BGPNEHJZZDIFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,1-dimethylethoxy)dimethylsilane, also known as HMDS (hexamethyldisilazane), is a chemical compound that is widely used in various scientific research applications. It is a clear liquid that has a characteristic odor and is highly flammable. HMDS is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers.

Mechanism Of Action

The mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane is not well understood. It is believed that Bis(1,1-dimethylethoxy)dimethylsilane forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic. This thin layer also prevents the material from reacting with other substances, which can alter its properties.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Bis(1,1-dimethylethoxy)dimethylsilane. It is considered to be a low toxicity chemical, with no known adverse effects on human health.

Advantages And Limitations For Lab Experiments

The advantages of using Bis(1,1-dimethylethoxy)dimethylsilane in lab experiments include its ability to improve the adhesion properties of materials, its low toxicity, and its compatibility with a wide range of materials. The limitations of using Bis(1,1-dimethylethoxy)dimethylsilane include its flammability, its high cost, and the need for anhydrous conditions during synthesis.

Future Directions

There are several future directions for research on Bis(1,1-dimethylethoxy)dimethylsilane, including:
1. Development of new synthesis methods: There is a need for new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action: Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials.
3. Development of new applications: There is a need for new applications of Bis(1,1-dimethylethoxy)dimethylsilane in various fields, including biotechnology, nanotechnology, and electronics.
4. Improvement of safety protocols: There is a need for improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane, particularly in large-scale industrial applications.
Conclusion
In conclusion, Bis(1,1-dimethylethoxy)dimethylsilane is a widely used chemical compound in various scientific research applications. It is commonly used as a surface treatment agent, a critical point drying agent, a reagent in organic synthesis, and a derivatization agent in gas chromatography. Further research is needed to understand the mechanism of action of Bis(1,1-dimethylethoxy)dimethylsilane and its effects on various materials. There is also a need for new synthesis methods, new applications, and improved safety protocols for handling and storing Bis(1,1-dimethylethoxy)dimethylsilane.

Synthesis Methods

The synthesis of Bis(1,1-dimethylethoxy)dimethylsilane involves reacting hexamethyldisilazane with methanol in the presence of a catalyst. The reaction produces Bis(1,1-dimethylethoxy)dimethylsilane and ammonia as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted side products.

Scientific Research Applications

Bis(1,1-dimethylethoxy)dimethylsilane is widely used in various scientific research applications, including:
1. Surface treatment agent: Bis(1,1-dimethylethoxy)dimethylsilane is commonly used as a surface treatment agent for various materials, including silicon wafers, glass, and polymers. It forms a thin layer on the surface of the material, which improves its adhesion properties and makes it more hydrophobic.
2. Electron microscopy: Bis(1,1-dimethylethoxy)dimethylsilane is used as a critical point drying agent in electron microscopy. It replaces the water in the sample with a non-polar solvent, which prevents the sample from collapsing during the drying process.
3. Organic synthesis: Bis(1,1-dimethylethoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the preparation of silyl ethers and silyl enol ethers.
4. Gas chromatography: Bis(1,1-dimethylethoxy)dimethylsilane is used as a derivatization agent in gas chromatography. It reacts with polar compounds to form non-polar derivatives, which improves their separation and detection.

properties

CAS RN

17744-86-4

Product Name

Bis(1,1-dimethylethoxy)dimethylsilane

Molecular Formula

C10H24O2Si

Molecular Weight

204.38 g/mol

IUPAC Name

dimethyl-bis[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)11-13(7,8)12-10(4,5)6/h1-8H3

InChI Key

BGPNEHJZZDIFND-UHFFFAOYSA-N

SMILES

CC(C)(C)O[Si](C)(C)OC(C)(C)C

Canonical SMILES

CC(C)(C)O[Si](C)(C)OC(C)(C)C

Other CAS RN

17744-86-4

synonyms

bis(1,1-dimethylethoxy)dimethylsilane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.